1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-(naphthalen-1-yl)propan-1-one
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Overview
Description
1-{3-methanesulfonyl-8-azabicyclo[321]octan-8-yl}-3-(naphthalen-1-yl)propan-1-one is a complex organic compound characterized by its unique bicyclic structure and the presence of a naphthalene moiety
Mechanism of Action
Target of Action
The compound, also known as 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(naphthalen-1-yl)propan-1-one, is a highly potent and selective inhibitor of JAK1 and TYK2 . These are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
The compound interacts with its targets, JAK1 and TYK2, by inhibiting their activity. This inhibition is achieved with high potency, with IC50 values of 4 nM for JAK1 and 5 nM for TYK2 . The compound’s potency against other JAKs such as JAK2 or JAK3 is significantly lower, greater than 1 µM . This selectivity helps to avoid some of the toxicities associated with non-selective JAK inhibitors .
Biochemical Pathways
By inhibiting JAK1 and TYK2, the compound disrupts the signaling pathways of proinflammatory cytokines that rely on these kinases. For example, it exhibits potent cellular activity for JAK1-mediated IL-6 signaling .
Pharmacokinetics
The compound is orally bioavailable, allowing it to be administered conveniently
Result of Action
The inhibition of JAK1 and TYK2 by the compound leads to a reduction in proinflammatory cytokine signaling. This results in significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in animal models of autoimmune diseases such as rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-(naphthalen-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the methylsulfonyl group, and attachment of the naphthalene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-(naphthalen-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-(naphthalen-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenyl)propan-1-one: Similar structure but with a phenyl group instead of a naphthalene moiety.
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(pyridin-1-yl)propan-1-one: Contains a pyridine ring instead of a naphthalene moiety.
Uniqueness
The presence of the naphthalene moiety in 1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-(naphthalen-1-yl)propan-1-one imparts unique chemical and biological properties, distinguishing it from similar compounds. This structural feature may enhance its binding affinity to certain biological targets and influence its reactivity in chemical reactions.
Properties
IUPAC Name |
1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3-naphthalen-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-26(24,25)19-13-17-10-11-18(14-19)22(17)21(23)12-9-16-7-4-6-15-5-2-3-8-20(15)16/h2-8,17-19H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGRDBOZGDPRBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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